Cas no 1352407-83-0 ((S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid)

(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is a chiral intermediate widely used in peptide synthesis and pharmaceutical research. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and the presence of a Boc-protected amino group, ensuring stability under various synthetic conditions. The tert-butoxycarbonyl (Boc) group offers selective deprotection compatibility, making it suitable for multi-step organic transformations. The compound’s carboxylic acid functionality allows for further derivatization, facilitating its incorporation into complex molecular architectures. Its well-defined structure and reliable performance make it a valuable building block in medicinal chemistry and asymmetric synthesis applications.
(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid structure
1352407-83-0 structure
Product Name:(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
CAS No:1352407-83-0
MF:C11H21NO4
MW:231.28874373436
MDL:MFCD29919084
CID:4695992
Update Time:2025-06-09

(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
    • (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
    • MDL: MFCD29919084
    • Inchi: 1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
    • InChI Key: OBZVEXKLKXLILY-QMMMGPOBSA-N
    • SMILES: O(C(NCCC[C@@H](C(=O)O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 231.14705815 g/mol
  • Monoisotopic Mass: 231.14705815 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 75.6
  • Molecular Weight: 231.29

(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1132974-5g
(S)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
1352407-83-0 95%
5g
$4800 2025-02-20
eNovation Chemicals LLC
Y1132974-5g
(S)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
1352407-83-0 95%
5g
$4800 2025-02-26
eNovation Chemicals LLC
Y1132974-5g
(S)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
1352407-83-0 95%
5g
$4800 2024-07-23

Additional information on (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

Comprehensive Overview of (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS No. 1352407-83-0)

(S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS No. 1352407-83-0) is a chiral Boc-protected amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) group, a cornerstone in protecting amine functionalities during multi-step organic reactions. Its stereospecific (S)-configuration and carboxylic acid moiety make it invaluable for constructing bioactive molecules, particularly in drug discovery targeting GPCRs and enzyme inhibitors.

Recent trends highlight growing interest in Boc-protected building blocks like CAS No. 1352407-83-0 due to their role in peptide-based therapeutics, a sector projected to exceed $50 billion by 2025. Researchers frequently search for "Boc-amino acid applications" or "chiral synthesis techniques," reflecting demand for scalable and enantioselective methodologies. This compound’s methylpentanoic acid backbone also aligns with studies on lipidated peptides, a hot topic in drug delivery systems and bioconjugation.

From a synthetic perspective, the Boc group in 1352407-83-0 offers acid-labile protection, enabling deprotection under mild conditions—critical for solid-phase peptide synthesis (SPPS). Its 2-methyl substitution introduces steric hindrance, often exploited to modulate peptide conformation and bioavailability. Laboratories optimizing N-terminal modifications or side-chain engineering frequently incorporate this derivative to enhance metabolic stability.

Analytical data for (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically includes high HPLC purity (>98%) and specified optical rotation, ensuring reproducibility in asymmetric synthesis. The compound’s compatibility with cross-coupling reactions and click chemistry further expands its utility in bioconjugate vaccines and PROTACs development—areas dominating recent PubMed publications.

Environmental and regulatory aspects of CAS No. 1352407-83-0 adhere to REACH and GMP guidelines, with suppliers emphasizing green chemistry principles in its production. As the pharmaceutical industry shifts toward continuous manufacturing, this Boc-amino acid’s stability under flow conditions positions it as a strategic intermediate for automated synthesis platforms.

In summary, (S)-5-((Tert-Butoxycarbonyl)amino)-2-methylpentanoic acid represents a versatile tool for modern organic and medicinal chemists. Its dual functionality—combining amine protection with chiral integrity—addresses key challenges in peptidomimetic design and small-molecule drug development, making it a staple in both academic and industrial R&D settings.

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